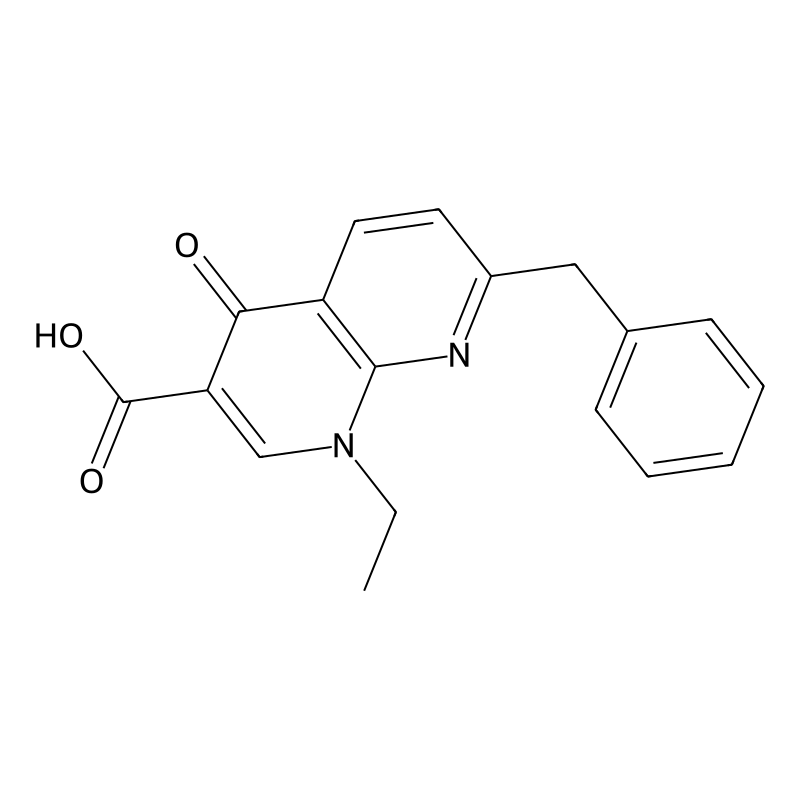

Amfonelic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amfonelic acid (AFA) is a highly potent, synthetic 1,8-naphthyridine-3-carboxylic acid derivative that functions as a pure, highly selective dopamine reuptake inhibitor (DRI). Originally discovered during quinolone antibiotic research, it is structurally distinct from classical tropane or phenethylamine-based stimulants. For procurement professionals and lead researchers, AFA offers a highly stable, DMSO-soluble crystalline powder with a uniquely long in vivo half-life of 8 to 12 hours. Its primary commercial and scientific value lies in its ability to isolate dopamine transporter (DAT) blockade with extreme precision, providing a reliable, reproducible baseline for neurochemical assays, addiction modeling, and the development of novel dopaminergic therapeutics without the multi-target noise typical of conventional reference standards [1].

Substituting Amfonelic acid with common benchmark materials like cocaine or standard amphetamines fundamentally compromises assay integrity and experimental reproducibility. Cocaine and standard triple reuptake inhibitors lack transporter selectivity, simultaneously blocking serotonin (SERT) and norepinephrine (NET) transporters, which introduces confounding monoaminergic variables into downstream data [1]. Conversely, amphetamine acts as a dopamine releaser rather than a pure reuptake inhibitor, altering presynaptic dynamics. Furthermore, the short half-lives of these generic substitutes necessitate repeated dosing in longitudinal studies, increasing handling errors and vehicle-induced stress [2]. Procuring AFA is therefore strictly necessary when an application demands isolated, long-duration DAT blockade without induced dopamine release or off-target receptor activation.

References

- [1] Prenatal Cocaine Disrupts Serotonin Signaling-Dependent Behaviors: Implications for Sex Differences, Early Stress and Prenatal SSRI Exposure. PMC.

- [2] The effects of dopaminergic/serotonergic reuptake inhibition on maternal behavior, maternal aggression, and oxytocin in the rat. Pharmacol Biochem Behav. PMC.

Absolute Transporter Selectivity vs. Cocaine

When establishing highly specific neuropharmacological models, AFA demonstrates profound superiority over cocaine in transporter selectivity. Quantitative binding assays reveal that AFA possesses a DAT Kd of 18.7 nM, with effectively zero affinity for SERT (>10,000 nM) and NET (>10,000 nM). In stark contrast, cocaine exhibits poor selectivity (DAT Kd = 220 nM; SERT Kd = 340 nM; NET Kd = 1420 nM) [1].

| Evidence Dimension | Transporter Binding Affinity (Kd) |

| Target Compound Data | AFA: DAT Kd = 18.7 nM; SERT >10,000 nM; NET >10,000 nM |

| Comparator Or Baseline | Cocaine: DAT Kd = 220 nM; SERT = 340 nM; NET = 1420 nM |

| Quantified Difference | AFA exhibits >500-fold selectivity for DAT over SERT/NET, whereas cocaine shows near-equivalent affinity across all three transporters. |

| Conditions | In vitro human transporter binding assays |

Procuring AFA allows researchers to completely eliminate serotonergic and noradrenergic confounding factors in DAT-specific pharmacological models.

Processability and Synthetic Yield via DMF-DMA Annulation

Historically, highly selective DRIs have been difficult to synthesize or required complex, heavily regulated alkaloid extractions. Recent process optimizations for AFA utilize a highly efficient DMF-DMA annulation of inexpensive nicotinic acid derivatives. Under neutral conditions in toluene, this key cyclization step achieves a 77% yield, significantly outperforming historical unoptimized routes and providing a highly scalable pathway for industrial procurement [1].

| Evidence Dimension | Key cyclization step yield |

| Target Compound Data | AFA synthesis via optimized DMF-DMA annulation achieves a 77% yield. |

| Comparator Or Baseline | Historical unoptimized synthetic routes or complex alkaloid extractions (low yield, high regulatory overhead). |

| Quantified Difference | Provides a highly efficient, scalable 77% yield from accessible precursors. |

| Conditions | Neutral conditions in toluene (0.20 M), 100 °C |

Ensures reliable, cost-effective batch scalability and high-purity reproducibility for industrial and laboratory procurement.

Pharmacokinetic Stability and Assay Duration

A critical limitation of using cocaine or methylphenidate in behavioral or microdialysis studies is their rapid metabolism, which necessitates repeated dosing. AFA overcomes this by providing significant dopamine uptake blockade with an extended in vivo half-life of 8 to 12 hours. This is 4 to 12 times longer than the functional half-lives of standard benchmark DRIs like cocaine (~1 hour) [1].

| Evidence Dimension | In vivo half-life |

| Target Compound Data | Amfonelic Acid: 8-12 hours |

| Comparator Or Baseline | Cocaine: ~1 hour |

| Quantified Difference | AFA maintains stable systemic levels 8 to 12 times longer than standard benchmark DRIs. |

| Conditions | In vivo systemic administration (e.g., 2.5 mg/kg dose in rodent models) |

Eliminates the need for continuous infusion pumps or repeated dosing in prolonged behavioral and neurochemical studies, streamlining experimental workflows.

High-Fidelity Dopamine Transporter (DAT) Assays

Directly downstream of its >500-fold selectivity for DAT over SERT and NET, AFA is the optimal pharmacological tool for isolating dopamine reuptake mechanisms in synaptosomal preparations and binding assays, completely avoiding the multi-receptor noise generated by cocaine[1].

Scalable Naphthyridine-Based Drug Development

Due to its efficient 77% yield via DMF-DMA annulation from accessible nicotinic acid precursors, AFA serves as an excellent, highly processable scaffold for the development of novel CNS therapeutics and selective transporter modulators [2].

Long-Duration In Vivo Neuropharmacology

Leveraging its 8 to 12-hour half-life, AFA is highly suited for longitudinal behavioral models and microdialysis studies where repeated dosing of short-acting stimulants would introduce unacceptable handling stress or pharmacokinetic peaks and troughs[3].

References

- [1] Prenatal Cocaine Disrupts Serotonin Signaling-Dependent Behaviors: Implications for Sex Differences, Early Stress and Prenatal SSRI Exposure. PMC.

- [2] Wang, K., et al. 'Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid.' The Journal of Organic Chemistry (2024).

- [3] The effects of dopaminergic/serotonergic reuptake inhibition on maternal behavior, maternal aggression, and oxytocin in the rat. Pharmacol Biochem Behav. PMC.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A3 (DAT1) [HSA:6531] [KO:K05036]

Other CAS

Wikipedia

Dates

Presynaptic control of striatal dopamine neurotransmission in adult vesicular monoamine transporter 2 (VMAT2) mutant mice

Jyoti Patel, Katrin A Mooslehner, Pok Man Chan, Piers C Emson, Jonathan A StamfordPMID: 12716422 DOI: 10.1046/j.1471-4159.2003.01732.x

Abstract

The vesicular monoamine transporter 2 (VMAT2) plays a pivotal role in regulating the size of vesicular and cytosolic dopamine (DA) storage pools within the CNS, and can thus influence extracellular DA neurotransmission. Transgenic mice have been generated with a dramatically reduced (by approximately 95%) expression of the VMAT2 gene which, unlike complete knockout lines, survive into adulthood. We compared the pre-synaptic regulation of both impulse-dependent (exocytotic) and carrier-mediated (via reversal of the DA transporter, DAT) DA release in the dorsolateral caudate putamen (CPu) of striatal slices derived from adult homozygous VMAT2 mutant and wild-type mice using fast cyclic voltammetry. Impulse-dependent DA release, evoked by a single electrical pulse, was lower in homozygous (116 nm) than wild-type mice (351 nm) indicating smaller vesicular DA stores, an observation supported by the evanescent effect of amfonelic acid (300 nm) in homozygous mice. Amphetamine (2 microm) increased extracellular DA via DAT reversal in both wild-type (by 459 nm) and VMAT2 mutant (by 168 nm, p < 0.01 vs. wild-type) mice. In both cases, the effect was blocked by the DAT inhibitor GBR12935 (1 microm). Simultaneously, amphetamine decreased impulse-dependent DA release, albeit less in homozygous (by 55%) than in wild-type (by 78%) mice. In wild-types, this decrement was largely reversed by GBR12935 but not by the D2/D3 autoreceptor antagonist (-)sulpiride (1 microm). Conversely, in homozygous VMAT2 mutant mice, it was attenuated by (-)sulpiride but not GBR12935. The D2/D3 receptor agonist quinpirole inhibited impulse-dependent DA release with a lower EC50 value in homozygous mice (12 nm) compared with wild-types (34 nm), indicating the compensatory presence of functionally supersensitive release-regulating autoreceptors. However, analysis of DA reuptake kinetics obtained in the absence and presence of DAT blockade (by cocaine and amfonelic acid) revealed only minor differences in DAT functionality. These results demonstrate that impaired vesicular DA storage constrains extracellular DA levels in the dorsolateral CPu whether induced by either impulse-dependent or carrier-mediated mechanisms and that the relative importance of the DAT and terminal autoreceptors as control mechanisms in the actions of amphetamine are reversed in VMAT2 mutant mice.[Effects of methamphetamine on responsiveness to conditioned fear stress]

K TsuchiyaPMID: 10331059 DOI:

Abstract

The present study examined the effect of repeated methamphetamine (MA) pretreatment on conditioned fear stress in male Wistar-King rats. Rats received MA or the vehicle according to the repeated escalating dose schedule (1.25, 2.5, 3.75, 5 mg/kg s.c x2/every other day for a week). After a 5 day drug abstinent period, the rats were exposed to conditioned fear stress (CFS; exposure to an environment paired previously with footshock). Repeated but not single MA pretreatment significantly increased conditioned freezing behavior, suggesting that rats previously exposed to chronic MA are hypersensitive to subsequent stress than control rats. Repeated MA treatment did not decrease basal dopamine concentrations in the brain. Furthermore, repeated co-administration of MK-801 (non-competitive NMDA antagonist), amfonelic acid (dopamine reuptake inhibitor) or fluoxetine (serotonin reuptake inhibitor) with MA did not alter the enhanced freezing behavior. Taken together, it seems that MA-induced hypersensitivity to stress is not due to the neurotoxic effect of MA. While co-administration of SCH23390 (D1/5 antagonist) or raclopride (D2/3 antagonist) had no effect on the MA-induced increase in freezing, co-administration of nemonapride (D2/3/4 antagonist) prevented this increase. These results suggest that MA-induced enhancement of anxiety might be mediated by D4 receptors. The homovanilic acid (HVA) levels in the striatum were elevated by footshock in MA-treated rats but not in saline-treated rats. Furthermore, MA-treated rats showed increased metabolism of dopamine (DA) in the medial prefrontal cortex (mPFC), even when placed in the shock chamber without shocks. The HVA levels in the striatum in MA-treated rats were more elevated by CFS than these in saline-treated rats. These results suggest that the striatum DA system, as well as the mPFC DA system suggested previously, may be associated with emotional hypersensitivity to stress following repeated MA treatment.A comparison of the patterns of striatal Fos-like immunoreactivity induced by various dopamine agonists in rats

D WirtshafterPMID: 10904129 DOI: 10.1016/s0304-3940(00)01269-6

Abstract

In contrast to the highly patchy patterns of Fos-like immunoreactivity seen in the rostral striatum after administration of a number of dopamine agonists, the monoamine uptake blocker cocaine has been reported to produce a relatively homogeneous pattern of gene expression. In the current study we extended these observations by using a quantitative technique to demonstrate that while amphetamine and apomorphine produce patchy striatal Fos expression, the selective dopamine uptake inhibitors amfonelic acid, nomifensine and GBR-12909 all, like cocaine, produce near random patterns of gene expression. These findings suggest that the production of relatively 'non-patchy' patterns of immediate early gene expression may be a general property of dopamine transport inhibitors unrelated to any unique pharmacological properties of cocaine.Amphetamine induces hydroxyl radical formation in the striatum of rats

N K Huang, F J Wan, C J Tseng, C S TungPMID: 9393941 DOI: 10.1016/s0024-3205(97)00924-7

Abstract

Amphetamine-induced hydroxyl radical formation in the striatum of rats was investigated in this study. With the utilization of the microdialysis and HPLC-ECD, the striatal dopamine (DA) release and the formation of 2,3-dihydroxybenzoic acid (2,3-DHBA), derived from the reaction of hydroxyl radicals (.OH) and salicylate in perfusion, were monitored and detected during desipramine and/or amphetamine (AMPH) administration. Our data revealed that after desipramine treatment AMPH injections not only amplified striatal DA release and 2,3-DHBA formation, but also intensified the stereotyped behaviors induced by AMPH. Furthermore, we discovered that alpha-methyl-para-tyrosine (alpha-MT) pretreatment prevented the onset of the above responses. In desipramine-treated rats, the tissue homogenization study demonstrated that a single dose of AMPH produced long-term depletion of striatal DA; this was not seen in saline-treated rats. Moreover, striatal DA depletion could be lessened by pretreatment with mannitol, a .OH scavenger. These results indicate that AMPH-induced striatal .OH formation might be DA-related in desipramine-treated rats, and suggest that .OH formation might be correlated with AMPH-induced neurodegeneration.Modulation of quantal dopamine release by psychostimulants

E N Pothos, D SulzerPMID: 9327878 DOI: 10.1016/s1054-3589(08)60727-9

Abstract

Gestational treatment with cocaine and fluoxetine alters oxytocin receptor number and binding affinity in lactating rat dams

Josephine M Johns, Deborah A Lubin, Cheryl H Walker, Paul Joyner, Christopher Middleton, Vivian Hofler, Matthew McMurrayPMID: 15380831 DOI: 10.1016/j.ijdevneu.2004.03.002

Abstract

Cocaine administered chronically throughout gestation has been correlated with deficits in maternal behavior, increased maternal aggressive behavior and decreased oxytocin levels in rats. In addition to its effects on oxytocin levels, cocaine is a potent serotonergic, dopaminergic and noradrenergic reuptake inhibitor. Alterations in the dopaminergic and serotonergic systems have been suggested as possibly having a role in cocaine-induced maternal aggression. This study was in part, an attempt to understand some of the mechanisms by which cocaine increases postpartum aggression, particularly as they relate to changes in the oxytocin system. Oxytocin receptor number and binding affinity in the medial preoptic area of the hypothalamus, ventral tegmental area, hippocampus and amygdala were determined for lactating rat dams on postpartum day 6 (PPD 6) that were gestationally treated with cocaine, fluoxetine, saline or an amfonelic acid/fluoxetine drug combination. Cocaine and fluoxetine treatment both resulted in a significant up-regulation of oxytocin receptor number and lower receptor affinity in the amygdala of lactating rat dams compared to saline controls and the amfonelic acid/fluoxetine combination treatment group. Cocaine treatment also resulted in a significant down-regulation of oxytocin receptors in the medial preoptic area and both cocaine and fluoxetine treated dams had the highest affinity for oxytocin receptors in this brain region. Results of the present study support previous data indicating that alterations in oxytocinergic and perhaps serotonergic system dynamics in the amygdala may play a role in cocaine-induced postpartum aggression.Effects of dopamine agonists on appetitive and consummatory male sexual behavior in Japanese quail

C Castagna, G F Ball, J BalthazartPMID: 9300599 DOI: 10.1016/s0091-3057(97)00243-8

Abstract

The effects of pharmacological manipulations of dopaminergic transmission on appetitive and consummatory aspects of male sexual behavior were investigated in castrated male Japanese quail treated with exogenous testosterone. Appetitive male sexual behavior was assessed by measuring a learned social proximity response and consummatory behavior was assessed by measuring copulatory behavior per se. The nonselective dopamine receptor agonist, apomorphine, inhibited in a dose-dependent manner both components of male sexual behavior. Two indirect dopamine agonists were also tested. Nomifensine, a dopamine re-uptake inhibitor, decreased appetitive sexual behavior but increased the frequency of mount attempts, a measure of consummatory sexual behavior. Amfonelic acid, a compound that enhances dopaminergic tone by a complex mechanism, increased aspects of both appetitive and consummatory behaviors. These data suggest that, in quail, as in rodents, increases in dopaminergic tone facilitate both appetitive and consummatory aspects of male sexual behavior. Apomorphine may be inhibitory in quail because it acts primarily on D2-like receptors, unlike in rats, where it stimulates sexual behavior and acts primarily on D1-like receptors at low doses but interacts with D2-like receptors at higher doses. This is supported by the observation that stereotyped pecking, a behavior stimulated selectively in quail by D2 agonists, was increased by apomorphine but not by the two indirect agonists. The observed partial dissociation between the effects of these dopaminergic agonists on appetitive and consummatory sexual behaviors suggests that these two components of male sexual behavior may be controlled by the action of dopamine through different neuronal systems.The effects of dopaminergic/serotonergic reuptake inhibition on maternal behavior, maternal aggression, and oxytocin in the rat

J M Johns, P W Joyner, M S McMurray, D L Elliott, V E Hofler, C L Middleton, K Knupp, K W Greenhill, L M Lomas, C H WalkerPMID: 15996723 DOI: 10.1016/j.pbb.2005.06.001

Abstract

Studies using dopaminergic and serotonergic agonists or antagonists implicate involvement of these systems in various aspects of early maternal behavior and postpartum aggression towards an intruder in rats, both of which are associated with the presence of oxytocin in specific brain regions. It is unclear however, if or how long-term uptake inhibition of either neurotransmitter system alone or in combination, affects oxytocin system dynamics or maternal behavior/aggression. Pregnant women frequently take drugs (antidepressants, cocaine) that induce long-term reuptake inhibition of dopamine and/or serotonin, thus it is important to understand these effects on behavior and biochemistry. Rat dams were treated throughout gestation with amfonelic acid, fluoxetine, or a combination of both, to investigate effects of reuptake inhibition of dopamine and serotonin systems respectively, on maternal behavior, aggression and oxytocin. The more appetitive aspects of maternal behavior (nesting, licking, touching) and activity were increased by the low dose of amfonelic acid, high dose of fluoxetine, or the high dose combination more than other treatments. Aggression was decreased by amfonelic acid and somewhat increased by fluoxetine. Dopamine uptake inhibition appears to have a strong effect on hippocampal oxytocin levels, while receptor dynamics may be more strongly affected by serotonin uptake inhibition.Central nervous stimulants facilitate sexual behavior in male rats with medial prefrontal cortex lesions

A Agmo, A VillalpandoPMID: 8574668 DOI: 10.1016/0006-8993(95)00853-i

Abstract

Male rats with lesions of the cerebral cortex near the midline in the frontal region destroying most of the cingulate cortex and producing some damage to adjacent frontal areas have very long mount and intromission latencies. Otherwise their sexual behavior is essentially normal. The dopamine releasers amfonelic acid, 0.5 mg/kg, and amphetamine, 1 mg/kg, reduced the mount and intromission latencies in males with such lesions. Caffeine, 30 mg/kg, had similar effects. None of the drugs modified sexual behavior in intact males. It has been suggested that medial prefrontal lesions reduce the animal's reactivity to environmental stimuli, and hence renders the activation of sexual behavior difficult. Present results show that stimulant drugs are capable of compensating for this reduced reactivity. The possible mechanisms behind this effect are discussed. The lesion had also a small but consistent effect on the intromission ratio, suggesting some motor impairment. The effect on intromission ratio was not reduced by the drugs, suggesting that the lesion's motor consequences are mediated by mechanisms different from those controlling behavioral reactivity. The noradrenaline precursor dl-threo-dihydroxyphenylserine, 10 mg/kg, in combination with carbidopa, 50 mg/kg, increased mount and intromission latencies in both intact and lesioned males. Thus, activation of noradrenergic neurotransmission had effects opposite to those found after activation of dopaminergic transmission. Noradrenergic stimulation cannot, therefore, be important for the effects of amphetamine or amfonelic acid.A rat model of distractibility: effects of drugs modifying dopaminergic, noradrenergic and GABAergic neurotransmission

A Agmo, C Belzung, C RodríguezPMID: 9085190 DOI: 10.1007/BF01271291